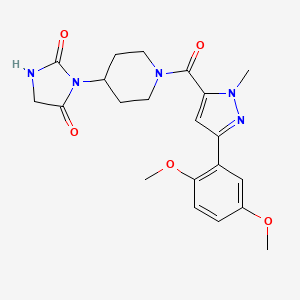

3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O5/c1-24-17(11-16(23-24)15-10-14(30-2)4-5-18(15)31-3)20(28)25-8-6-13(7-9-25)26-19(27)12-22-21(26)29/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAJIZHORKVTNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(CC3)N4C(=O)CNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes:

- Core Structures : Imidazolidine dione and pyrazole moieties.

- Substituents : A piperidine ring and a 2,5-dimethoxyphenyl group.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O4 |

| Molecular Weight | 358.39 g/mol |

| CAS Number | Not available |

| Purity | >95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly protein tyrosine phosphatases (PTPs) which play a crucial role in insulin signaling and glucose metabolism.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

- Anticancer Potential : In vitro studies indicate that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival.

Case Study 1: Antidiabetic Effects

In a study involving diabetic rat models, the compound demonstrated significant improvements in glucose tolerance and insulin sensitivity. The mechanism was linked to enhanced expression of insulin signaling proteins such as IRS-1 and PI3K.

Case Study 2: Antioxidant Properties

Research highlighted the compound's ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. This effect was quantified using DPPH radical scavenging assays.

Table 2: Biological Activity Summary

Scientific Research Applications

The compound 3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its applications, focusing on its role as a therapeutic agent and its implications in drug design.

Antidiabetic Agents

Recent studies have indicated that derivatives of imidazolidine-2,4-dione exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes treatment. The compound's structure suggests that it could function similarly by modulating insulin signaling pathways. In vitro assays have shown that certain derivatives can significantly lower blood glucose levels in diabetic models, suggesting their potential as antidiabetic agents .

Anticancer Activity

The imidazolidine-2,4-dione scaffold has been explored for its anticancer properties. Research indicates that compounds featuring this scaffold can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound discussed may enhance these effects due to the presence of the pyrazole and piperidine groups, which are known to interact with multiple cellular targets involved in cancer progression .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is thought to involve the modulation of oxidative stress pathways and neuroinflammation .

Antioxidant Properties

The antioxidant activity of similar pyrazole derivatives has been documented, indicating that the compound may also act as a free radical scavenger. This property is crucial for protecting cells from oxidative damage, which is implicated in various chronic diseases .

Case Study 1: PTP1B Inhibition

In a study assessing the efficacy of imidazolidine derivatives as PTP1B inhibitors, several compounds were synthesized and tested for their inhibitory potential. The compound demonstrated an IC50 value indicating potent inhibition compared to other known inhibitors. This suggests a promising role in diabetes management through enhanced insulin sensitivity .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of imidazolidine derivatives on human cancer cell lines. The results indicated significant growth inhibition at low micromolar concentrations, with further analysis revealing apoptosis induction through caspase activation pathways .

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole-Based Cannabinoid Ligands

*No direct binding or functional data for the target compound is available in the evidence.

Pyrazole Derivatives in Pesticide Chemistry

lists pyrazole-based pesticides such as fipronil and ethiprole , which share structural features with the target compound but differ in substitution patterns:

- Fipronil : Contains a trifluoromethyl sulfinyl group and a chlorophenyl substituent, targeting GABA receptors in insects .

- Ethiprole : Features an ethyl sulfinyl group, offering broader pest control applications .

The target compound’s 2,5-dimethoxyphenyl group and hydantoin ring suggest divergent physicochemical properties (e.g., lipophilicity, stability) compared to these pesticides. The dimethoxy groups may enhance π-π stacking interactions in receptor binding, while the hydantoin could reduce volatility—a critical factor in environmental persistence.

Table 2: Structural and Functional Comparison with Pyrazole Pesticides

Key Research Findings and Implications

Receptor Selectivity: Pyrazole derivatives like WIN 55212-2 demonstrate that minor structural changes (e.g., substituent polarity) significantly alter CB1/CB2 selectivity . The target compound’s dimethoxy groups may confer similar selectivity shifts, though experimental validation is required.

Pesticide Design: The sulfinyl and cyano groups in fipronil and ethiprole are critical for insecticidal activity.

Pharmacological Potential: The hydantoin moiety in the target compound is associated with anticonvulsant and antiarrhythmic activities in other drugs (e.g., phenytoin). This raises hypotheses about ion channel modulation or metabolic stability enhancements .

Q & A

Q. Common artifacts :

- Solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) masking key signals.

- Rotameric splitting in piperidine protons due to restricted rotation .

(Advanced) How can molecular docking studies predict binding affinity with target enzymes, and what validation is required?

Answer:

-

Docking Workflow :

- Target Selection : Prioritize enzymes with known pyrazole/dione interactions (e.g., kinases, GPCRs).

- Ligand Preparation : Optimize the compound’s protonation state using tools like Schrödinger’s Epik.

- Grid Generation : Focus on active sites (e.g., ATP-binding pockets) using crystallographic data.

- Pose Scoring : Use Glide SP/XP or AutoDock Vina to rank binding modes .

-

Validation :

(Advanced) What strategies resolve contradictions in reported biological activity data for analogous pyrazole derivatives?

Answer:

- Replicate Studies : Use identical assay conditions (e.g., cell lines, incubation times) to isolate variables.

- Orthogonal Assays : Validate enzyme inhibition with both fluorescence-based and radiometric assays.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data, controlling for batch effects or solvent differences .

For example, discrepancies in IC50 values may arise from DMSO concentration variations (>1% can nonspecifically inhibit targets) .

(Basic) What in vitro assay conditions are recommended for initial biological screening?

Answer:

- Buffer Systems : Use pH 7.4 phosphate-buffered saline (PBS) or HEPES to maintain physiological conditions.

- Solubility Enhancement : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity .

- Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine for kinase assays).

(Advanced) How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?

Answer:

- Factor Screening : Use Plackett-Burman designs to identify critical parameters (e.g., temperature, catalyst loading).

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., solvent polarity vs. reaction time) to maximize yield .

- Process Analytical Technology (PAT) : Integrate real-time FTIR or Raman spectroscopy to monitor intermediate formation .

(Advanced) How are stereochemical challenges addressed during imidazolidine-dione synthesis?

Answer:

- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during ring closure.

- Asymmetric Catalysis : Use organocatalysts (e.g., proline derivatives) to enforce enantioselectivity.

- Chromatographic Resolution : Separate diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.